4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.: 91477-84-8
VCID: VC2517762
InChI: InChI=1S/C13H13NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2
SMILES: C1CNC(C2=C1SC=C2)C3=CC=CC=C3
Molecular Formula: C13H13NS
Molecular Weight: 215.32 g/mol

4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

CAS No.: 91477-84-8

Cat. No.: VC2517762

Molecular Formula: C13H13NS

Molecular Weight: 215.32 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine - 91477-84-8

Specification

CAS No. 91477-84-8
Molecular Formula C13H13NS
Molecular Weight 215.32 g/mol
IUPAC Name 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Standard InChI InChI=1S/C13H13NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2
Standard InChI Key BKXOJOFWZSFANH-UHFFFAOYSA-N
SMILES C1CNC(C2=C1SC=C2)C3=CC=CC=C3
Canonical SMILES C1CNC(C2=C1SC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic organic compound characterized by a phenyl group attached to the 4-position of the tetrahydrothieno[3,2-c]pyridine ring system. This structural arrangement contributes to its distinctive chemical behavior and biological interactions.

Basic Chemical Information

The compound possesses the following fundamental chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₃NS
Molecular Weight215.32 g/mol
SMILES NotationC1CNC(C2=C1SC=C2)C3=CC=CC=C3
InChIInChI=1S/C13H13NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2
InChIKeyBKXOJOFWZSFANH-UHFFFAOYSA-N

The structure consists of a six-membered piperidine ring fused with a thiophene ring, creating the tetrahydrothieno[3,2-c]pyridine core, with a phenyl group attached to the 4-position of the piperidine portion .

Physicochemical Properties

Research into the physical and chemical properties of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine reveals important characteristics that influence its behavior in chemical and biological systems. The compound features a secondary amine in its structure, which contributes to its basic properties and potential for forming salts with acids.

Spectroscopic Data

Mass spectrometry analysis provides predicted collision cross-section values for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺216.08415145.1
[M+Na]⁺238.06609158.6
[M+NH₄]⁺233.11069156.1
[M+K]⁺254.04003150.0
[M-H]⁻214.06959150.1
[M+Na-2H]⁻236.05154152.9
[M]⁺215.07632149.0
[M]⁻215.07742149.0

These predicted collision cross-section values are valuable for analytical identification and characterization of the compound in various ionization states .

Synthetic Pathways

The synthesis of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be accomplished through several established methods used for tetrahydrothieno[3,2-c]pyridine derivatives.

General Synthetic Approaches

The tetrahydrothieno[3,2-c]pyridine (THTP) ring system can be synthesized through various routes, with the choice of method often depending on the desired substitution pattern and stereochemical requirements .

Pictet-Spengler Reaction

One common approach to synthesizing phenyl-substituted tetrahydrothieno[3,2-c]pyridines involves the Pictet-Spengler reaction. This method is particularly useful for introducing substituents at the 4-position, such as the phenyl group in the target compound . The reaction typically involves the cyclization of an appropriate β-arylethylamine derivative with an aldehyde or ketone under acidic conditions.

Alternative Synthetic Routes

Alternative synthetic pathways include:

  • Cagniant and Kirsch method: This approach involves the formation of the thiophene ring through the reaction of a suitably substituted piperidine derivative with sodium sulfide and subsequent cyclization .

  • Matsumura method: This synthetic route has been successfully applied to prepare various substituted tetrahydrothieno[3,2-c]pyridines and can be adapted for the synthesis of the 4-phenyl derivative .

  • Vilsmeier-Haack formylation: This method has been employed as part of multi-step syntheses of tetrahydrothieno[3,2-c]pyridines, particularly those with additional functionalization .

Biological Activity and Pharmacological Properties

The tetrahydrothieno[3,2-c]pyridine scaffold has demonstrated considerable biological potential, with the 4-phenyl derivative exhibiting specific pharmacological characteristics.

Enzyme Inhibition Properties

Research has shown that tetrahydrothieno[3,2-c]pyridines can function as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of adrenaline . The addition of the phenyl group at the 4-position likely modulates this inhibitory activity, potentially enhancing selectivity for certain enzymatic targets.

Adrenoceptor Interactions

Tetrahydrothieno[3,2-c]pyridine derivatives have been evaluated for their affinity toward α2-adrenoceptors . The incorporation of a phenyl group at the 4-position may influence this interaction, potentially altering the compound's adrenergic profile compared to the unsubstituted scaffold.

Structure-Activity Relationships

The structural comparison between tetrahydrothieno[3,2-c]pyridines and tetrahydroisoquinolines (THIQs) has provided valuable insights into structure-activity relationships. The THTP nucleus has been proposed as an isosteric replacement for the THIQ ring system, with potential advantages in terms of potency and selectivity for certain pharmacological targets .

Comparison with Structural Analogs

Understanding the relationship between 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its structural isomers provides valuable context for its chemical and biological properties.

Comparison with [2,3-c] Isomer

The compound 4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine represents a structural isomer with a different arrangement of the thiophene and pyridine rings. This isomer has a molecular formula of C₁₃H₁₃NS, identical to the [3,2-c] isomer, but with distinct chemical and potentially different biological properties. The different fusion pattern of the rings likely influences the electronic distribution and three-dimensional structure of the molecule.

Non-Phenylated Tetrahydrothieno[3,2-c]pyridine

The parent compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (without the phenyl substituent), has a molecular formula of C₇H₉NS and a molecular weight of 139.22 g/mol. This compound serves as a versatile building block in organic synthesis and has applications in pharmaceutical development, particularly for compounds targeting neurological disorders.

SAR Studies with Related Compounds

Structure-activity relationship (SAR) studies have shown that various substitutions on the tetrahydrothieno[3,2-c]pyridine scaffold can significantly alter biological activity. Research has demonstrated that constraining the methylamine side chain of certain precursors into a tetrahydrothieno[3,2-c]pyridine ring system can enhance inhibitory potency against targeted enzymes .

Research Applications

The unique structural features of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine make it valuable for various research applications.

Pharmaceutical Research

In pharmaceutical research, the compound represents a potential lead structure for developing novel therapeutic agents. The tetrahydrothieno[3,2-c]pyridine scaffold has shown promise in medicinal chemistry, particularly for targeting neurological disorders . The phenyl substituent at the 4-position potentially enhances binding interactions with specific biological targets.

Organic Synthesis Applications

As a structurally distinct heterocyclic compound, 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine serves as a valuable building block in organic synthesis. Its unique architecture can be utilized in the preparation of more complex molecules with potential applications in various fields.

Chirality and Stereochemistry Studies

The 4-position of the tetrahydrothieno[3,2-c]pyridine ring system can be a stereogenic center when substituted with a phenyl group. Research has demonstrated the feasibility of enantioselective synthesis of substituted tetrahydrothieno[3,2-c]pyridines, providing access to optically pure forms of these compounds for detailed structure-activity relationship studies .

Future Research Directions

The current state of research on 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine suggests several promising avenues for future investigation.

Expanded Pharmacological Profiling

Further studies are needed to fully characterize the pharmacological profile of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, including comprehensive screening against a wide range of receptors, enzymes, and transporters. This expanded profiling would provide valuable insights into potential therapeutic applications.

Structural Modifications

Systematic structural modifications of the core scaffold, including various substitutions on both the phenyl ring and the tetrahydrothieno[3,2-c]pyridine system, could yield derivatives with enhanced potency, selectivity, or pharmacokinetic properties. The development of libraries of analogues would facilitate detailed structure-activity relationship studies.

Mechanistic Studies

Detailed mechanistic investigations, including computational modeling and crystallographic studies of compound-target complexes, would enhance understanding of the molecular interactions underlying the biological activities of 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and related compounds.

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